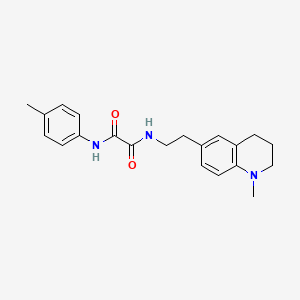
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the pharmaceutical company Dainippon Pharmaceutical Co., Ltd. in Japan. MT-45 has been used in scientific research to study its mechanism of action and its potential as a pain reliever.
Wissenschaftliche Forschungsanwendungen
Blockade of Orexin Receptors
Tetrahydroquinoline derivatives have been explored for their role in the modulation of sleep-wake cycles. A study highlights the pharmacological blockade of orexin receptors, which are crucial in maintaining wakefulness. The selective antagonism of these receptors by certain tetrahydroquinoline compounds could significantly impact sleep promotion, indicating potential therapeutic applications in sleep disorders (Dugovic et al., 2009).
Synthesis and Biological Properties
Another study discusses the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines and their analgesic and spasmolytic properties. This research showcases the potential of tetrahydroquinoline derivatives in developing new analgesics and spasmolytics, highlighting the chemical versatility and therapeutic potential of these compounds (Brossi et al., 1960).
Dopamine Agonist Properties
The dopaminergic activity of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines was investigated, revealing their potential as dopamine agonists. These findings suggest applications in treating conditions related to dopaminergic dysfunction, such as Parkinson's disease (Jacob et al., 1981).
Anticancer Activity
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. Such studies underline the potential of tetrahydroquinoline derivatives in oncology, offering new avenues for anticancer drug development (Fang et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-8-18(9-6-15)23-21(26)20(25)22-12-11-16-7-10-19-17(14-16)4-3-13-24(19)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWCRGIFNXIKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

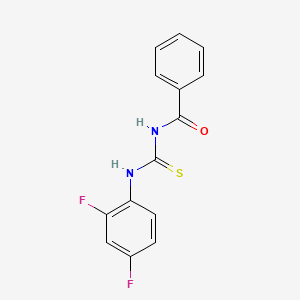
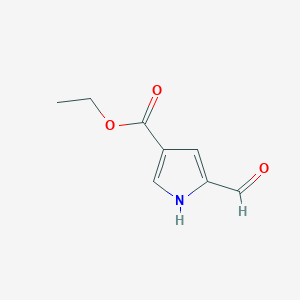
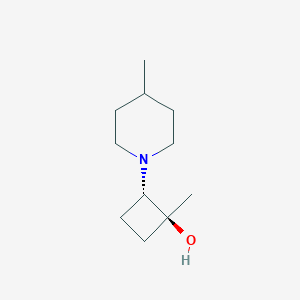
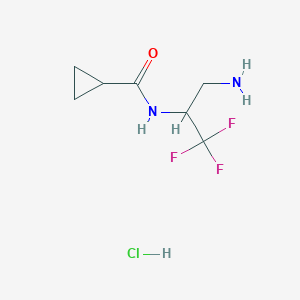
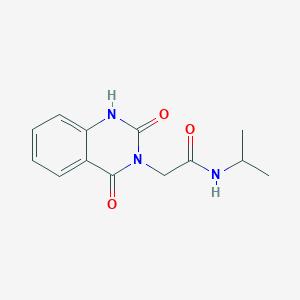
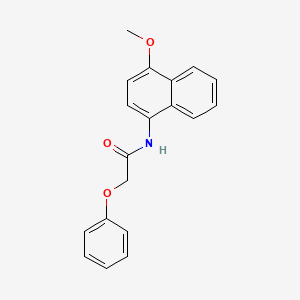
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
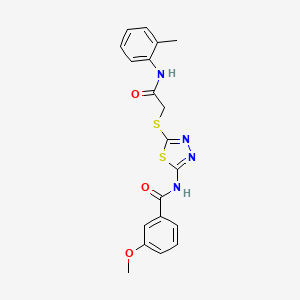
![1-[6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-isopropylpiperidine-4-carboxamide](/img/structure/B2666015.png)
![4-[2-(3-Methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2666019.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)